molecular formula C21H20N4O4S B2811823 methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate CAS No. 897457-36-2

methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate

Cat. No.: B2811823
CAS No.: 897457-36-2
M. Wt: 424.48
InChI Key: ZPRVUOQAPFTKQI-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate”, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Action Environment

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-20(28)15-7-9-16(10-8-15)24-19(27)18(26)22-11-12-30-21-23-13-17(25-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRVUOQAPFTKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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